molecular formula C21H21ClFN7O B2967188 (1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(3-chloro-4-fluorophenyl)piperazin-1-yl)methanone CAS No. 2034582-79-9

(1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(3-chloro-4-fluorophenyl)piperazin-1-yl)methanone

Cat. No.: B2967188
CAS No.: 2034582-79-9
M. Wt: 441.9
InChI Key: AHWZSORNYSECEF-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including an imidazole ring, a pyrimidine ring, an azetidine ring, and a piperazine ring . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, Narasimhan et al. synthesized pyridin-3-yl (2-(2,3,4,5-tetra substituted phenyl)-1H-imidazol-1-yl) methanone . The tube dilution method was used for the determination of antimicrobial potential against S. aureus, B. subtilis, and E. coli using ciprofloxacin as a reference drug .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The imidazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Scientific Research Applications

Antimicrobial and Antiproliferative Activities

Research on novel heterocyclic compounds has demonstrated significant antimicrobial and in vitro anticancer activity. For example, derivatives of pyrazole, isoxazole, and pyrimidine have shown promising results against various strains of bacteria and fungi, as well as against HepG2 and MCF-7 cell lines, indicating their potential in developing new antimicrobial and anticancer agents (Fahim et al., 2021).

Optical Properties for Material Science

In another study, 1,3-diarylated imidazo[1,5-a]pyridine derivatives demonstrated remarkable Stokes' shift range and quantum yields, making them suitable for developing luminescent materials. These findings suggest potential applications in material science, particularly for creating low-cost, luminescent materials with tunable optical properties (Volpi et al., 2017).

Imaging Agents for Parkinson's Disease

The synthesis of [11C]HG-10-102-01, a new potential PET agent for imaging LRRK2 enzyme in Parkinson's disease, illustrates the application of heterocyclic compounds in developing diagnostic tools for neurodegenerative diseases. This research provides a foundation for the synthesis of imaging agents that can assist in the diagnosis and study of Parkinson's disease (Wang et al., 2017).

Fluorescent Logic Gates

Compounds comprising a 4-amino-N-aryl-1,8-naphthalimide fluorophore and a piperazine receptor have been synthesized as fluorescent logic gates. These compounds, based on photoinduced electron transfer and internal charge transfer mechanisms, can be reconfigured between different logic operations by altering solvent polarity, indicating their potential in developing tools for probing cellular microenvironments and protein interfaces (Gauci & Magri, 2022).

Future Directions

The future directions for this compound could involve further exploration of its biological activities and potential applications in medicine. Given the wide range of activities exhibited by imidazole derivatives, this compound could be a promising candidate for drug development .

Properties

IUPAC Name

[4-(3-chloro-4-fluorophenyl)piperazin-1-yl]-[1-(6-imidazol-1-ylpyrimidin-4-yl)azetidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClFN7O/c22-17-9-16(1-2-18(17)23)27-5-7-28(8-6-27)21(31)15-11-30(12-15)20-10-19(25-13-26-20)29-4-3-24-14-29/h1-4,9-10,13-15H,5-8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHWZSORNYSECEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=C(C=C2)F)Cl)C(=O)C3CN(C3)C4=NC=NC(=C4)N5C=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClFN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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